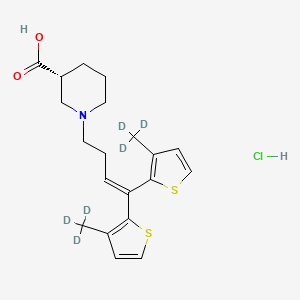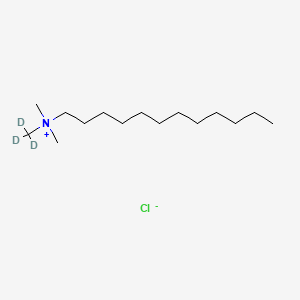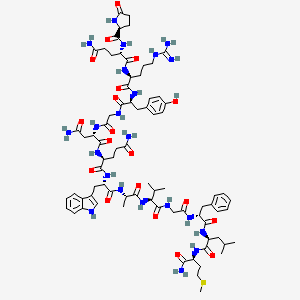
Methyl 2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,2,6,6-tetramethyl-4-oxopiperidine, a related compound, has been described in several patents . The process involves reacting 2,2,4,4,6-pentamethyl-2,3,4,5-tetrahydropyrimidine with a Lewis acid in the presence of water . Another method involves reacting acetone and ammonia in the presence of acidic catalysts . These methods could potentially be adapted for the synthesis of “Methyl 2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate”.Molecular Structure Analysis
The molecular formula of “Methyl 2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate” is C11H19NO3. Its molecular weight is 213.277. Further structural analysis would require more specific information or computational chemistry techniques.Chemical Reactions Analysis
The chemical reactions involving 2,2,6,6-tetramethyl-4-oxopiperidine have been described in the context of its synthesis . The reactions involve the use of Lewis acids or acidic catalysts . The specific reactions that “Methyl 2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate” undergoes would depend on the conditions and reagents present.Applications De Recherche Scientifique
Synthesis of pH-Sensitive Polymers
This compound is used in the synthesis of pH-sensitive polymers, such as poly(diethylaminoethyl methacrylate-co-2,2,6,6-tetramethyl-4-piperidyl methacrylate)s . These polymers exhibit temperature responsiveness and can undergo conformational changes when exposed to different pH levels, making them suitable for drug delivery systems where a pH-triggered release is required.
Segmental Motion Study
The segmental motion of synthesized polymers that include this compound can be studied to understand their behavior under various conditions . This is crucial for developing materials with specific mechanical properties, such as flexibility or rigidity, which are important in biomedical applications like prosthetics or tissue engineering.
Continuous-Flow Synthesis
Methyl 2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate is also instrumental in the continuous-flow synthesis of N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) . This process is significant for the large-scale production of compounds used as light stabilizers in plastics, enhancing their durability and performance.
Preparation of Hindered Base Precursors
The compound serves as a precursor for the preparation of hindered bases used in the synthesis of metallo-amide bases and selective generation of silylketene acetals . These bases are essential in organic synthesis, particularly in reactions where steric hindrance plays a critical role.
Synthesis of Allylated Tertiary Amines
It is used as a reactant in the synthesis of allylated tertiary amines via allylic amination of allylic chlorides . This application is significant in the field of organic chemistry, where the introduction of amine groups into molecules is a fundamental step in the synthesis of many pharmaceuticals.
Production of Hydroxylamines and Sulfenamide Compounds
Lastly, this compound is involved in the oxidation processes to produce hydroxylamines and the synthesis of sulfenamide compounds by reacting with heterocyclic thiols . These reactions are important for creating compounds with antioxidant properties or for applications in vulcanization processes in the rubber industry.
Mécanisme D'action
Mode of Action
It is known that the compound is a derivative of 2,2,6,6-tetramethylpiperidine , which is a hindered secondary amine used to prepare metallo-amide bases and selective generation of silylketene acetals .
Pharmacokinetics
It is known that the compound is slightly soluble in water and soluble in organic solvents such as ethanol and acetone . This could potentially affect its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate. For instance, the compound should be stored in a dry, cool, and well-ventilated place, away from fire and oxidizing agents .
Propriétés
IUPAC Name |
methyl 2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2)6-7(13)8(9(14)15-5)11(3,4)12-10/h8,12H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQMQLOFIFWFQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(N1)(C)C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676091 | |
| Record name | Methyl 2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159977-55-5 | |
| Record name | Methyl 2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[Methyl(nitroso)amino]-3-phenylpropanoic acid](/img/structure/B564688.png)

![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)





